molecular formula C11H9FN4 B1482882 1-(2-fluoroethyl)-3-(pyridin-4-yl)-1H-pyrazole-4-carbonitrile CAS No. 2098137-75-6

1-(2-fluoroethyl)-3-(pyridin-4-yl)-1H-pyrazole-4-carbonitrile

Cat. No. B1482882
CAS RN: 2098137-75-6
M. Wt: 216.21 g/mol
InChI Key: ZKBPCAHIUXEXGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of this compound involves several steps, which may vary depending on the specific synthetic route employed. Researchers have reported various methods for its preparation, including condensation reactions , cyclization , and functional group transformations . Detailed synthetic pathways can be found in relevant literature .

Scientific Research Applications

Medicine

1-(2-fluoroethyl)-3-(pyridin-4-yl)-1H-pyrazole-4-carbonitrile: may have potential applications in medicine due to its structural characteristics. Compounds with similar structures have been explored for their pharmacological properties, including their use as intermediates in the synthesis of more complex molecules that could act as therapeutic agents .

Agriculture

In agriculture, this compound could be investigated for its role in the development of new pesticides or herbicides. Its pyrazole moiety is a common feature in many agrochemicals, suggesting that it could interact with specific enzymes or receptors in pests or weeds .

Material Science

The compound’s potential applications in material science could involve the creation of novel polymers or coatings. The presence of a nitrile group allows for further chemical modifications, which could lead to materials with unique properties such as enhanced durability or chemical resistance .

Environmental Science

Environmental science could benefit from the use of 1-(2-fluoroethyl)-3-(pyridin-4-yl)-1H-pyrazole-4-carbonitrile in the detection and analysis of environmental pollutants. Its chemical structure could be tailored to bind selectively to certain contaminants, aiding in their identification and quantification .

Biochemistry

In biochemistry, this compound might serve as a building block for the synthesis of biomolecules or as a probe in enzymatic studies. The fluorine atom in its structure could be particularly useful in ^19F NMR spectroscopy, providing insights into the molecular environment in biological systems .

Pharmacology

Pharmacologically, 1-(2-fluoroethyl)-3-(pyridin-4-yl)-1H-pyrazole-4-carbonitrile could be explored for its potential as a lead compound in drug discovery. Its unique structure might interact with biological targets, leading to the development of new drugs with specific actions .

properties

IUPAC Name

1-(2-fluoroethyl)-3-pyridin-4-ylpyrazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9FN4/c12-3-6-16-8-10(7-13)11(15-16)9-1-4-14-5-2-9/h1-2,4-5,8H,3,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKBPCAHIUXEXGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C2=NN(C=C2C#N)CCF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9FN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-fluoroethyl)-3-(pyridin-4-yl)-1H-pyrazole-4-carbonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-fluoroethyl)-3-(pyridin-4-yl)-1H-pyrazole-4-carbonitrile
Reactant of Route 2
Reactant of Route 2
1-(2-fluoroethyl)-3-(pyridin-4-yl)-1H-pyrazole-4-carbonitrile
Reactant of Route 3
Reactant of Route 3
1-(2-fluoroethyl)-3-(pyridin-4-yl)-1H-pyrazole-4-carbonitrile
Reactant of Route 4
Reactant of Route 4
1-(2-fluoroethyl)-3-(pyridin-4-yl)-1H-pyrazole-4-carbonitrile
Reactant of Route 5
Reactant of Route 5
1-(2-fluoroethyl)-3-(pyridin-4-yl)-1H-pyrazole-4-carbonitrile
Reactant of Route 6
1-(2-fluoroethyl)-3-(pyridin-4-yl)-1H-pyrazole-4-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.